N-(2-chlorobenzyl)-5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-chlorobenzyl)-5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition) under mild conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the triazole derivative with an appropriate amine, such as 2-chlorobenzylamine, in the presence of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Methylation: The methyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety. Solvent recovery and recycling systems would be employed to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-chlorobenzyl)-5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Triazole derivatives are known to inhibit various enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. This makes it a candidate for drug development and pharmacological studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Triazole derivatives have shown promise as antifungal, antibacterial, and anticancer agents. This compound could be explored for similar activities, particularly in the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and fungicides. Its chemical stability and biological activity make it a valuable candidate for protecting crops from pests and diseases.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, such as blocking substrate binding or interfering with enzyme catalysis. The compound’s chlorobenzyl and methylphenyl groups may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent used to treat fungal infections.
Itraconazole: Another triazole antifungal with a broader spectrum of activity.
Voriconazole: A triazole derivative used for severe fungal infections.
Uniqueness
N-(2-chlorobenzyl)-5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties. Its combination of a chlorobenzyl group and a methylphenyl group on the triazole ring differentiates it from other triazole derivatives, potentially leading to unique interactions with biological targets and distinct applications in various fields.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-12-7-3-6-10-16(12)23-13(2)17(21-22-23)18(24)20-11-14-8-4-5-9-15(14)19/h3-10H,11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPJTSONJDACFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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